molecular formula C10H17NO4 B2724436 Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate CAS No. 100038-68-4

Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate

Cat. No. B2724436
CAS RN: 100038-68-4
M. Wt: 215.249
InChI Key: OCLGYEARXGFDHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction and inversion method . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For instance, the 4H-chromen-4-one moiety is essentially planar, with a mean deviation from this plane of 0.0312(3) Å . The dihedral angle between the two ring moieties is 57.9° . The molecular skeleton is stabilized by an intra-molecular hydrogen bond N1—H1⋯O5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction and inversion method . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Scientific Research Applications

Peptide Synthesis and Protein Assembly

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate serves as a building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows controlled amino acid coupling, enabling the creation of custom peptides. Researchers use it to construct complex peptide sequences for drug development, protein engineering, and structural studies .

Solid-Phase Synthesis of Gramicidin S Analogues

Gramicidin S is an antibiotic peptide with hemolytic activity. Scientists modify its cyclic analogs using Boc-Dap-OH as a reactant. These modified analogs may exhibit improved antimicrobial properties or reduced toxicity. Solid-phase synthesis facilitates efficient production of these derivatives .

HCV Protease Inhibitor Design

Researchers explore Boc-Dap-OH derivatives in the design of hepatitis C virus (HCV) protease inhibitors. By modifying the structure around the Boc-Dap-OH moiety, they aim to enhance inhibitory activity against HCV protease, a critical target for antiviral drug development .

Peptidic V1a Receptor Agonists

The vasopressin V1a receptor plays a role in regulating blood pressure and social behavior. Scientists synthesize peptidic agonists targeting this receptor. Boc-Dap-OH contributes to the assembly of these bioactive peptides, which may have applications in cardiovascular research and behavioral studies .

Chiral β-Hydroxy Acid Synthesis

Chiral β-hydroxy acids are essential intermediates in organic synthesis. Boc-Dap-OH provides a versatile starting material for constructing such acids. These compounds find applications in drug development, lipid metabolism, and natural product synthesis .

Neuromodulation and Hypotensive Drugs

Boc-Dap-OH derivatives, including γ-amino β-hydroxybutyric acid (GABOB), have neuromodulatory effects in the central nervous system. GABOB is used as a hypotensive drug and is involved in human metabolism by facilitating the transport of long-chain fatty acids into mitochondria .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6-7H,1H2,2-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGYEARXGFDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)but-3-enoate

CAS RN

100038-68-4
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate
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